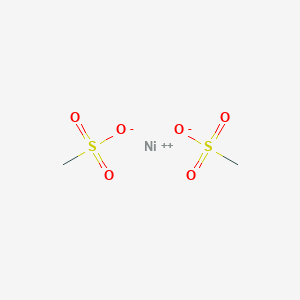

Nickel methanesulfonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

55136-38-4 |

|---|---|

Molecular Formula |

C2H6NiO6S2 |

Molecular Weight |

248.89 g/mol |

IUPAC Name |

methanesulfonate;nickel(2+) |

InChI |

InChI=1S/2CH4O3S.Ni/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 |

InChI Key |

CXIHYTLHIDQMGN-UHFFFAOYSA-L |

SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ni+2] |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ni+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Nickel Methanesulfonate

Preparation Routes for Nickel Methanesulfonate (B1217627) Salts

The synthesis of nickel methanesulfonate can be achieved through several chemical pathways. The choice of method often depends on the desired scale of production, purity requirements, and economic considerations. The most common methods include the reaction of a nickel salt with methanesulfonic acid and electrochemical dissolution.

A prevalent and straightforward laboratory-scale method for preparing this compound involves the reaction of nickel carbonate (NiCO₃) with methanesulfonic acid (CH₃SO₃H). googleapis.comcecri.res.in This acid-base reaction results in the formation of this compound, water, and carbon dioxide gas, which effervesces from the solution.

The general reaction is as follows: NiCO₃ + 2CH₃SO₃H → Ni(CH₃SO₃)₂ + H₂O + CO₂

In a typical procedure, nickel carbonate is gradually added to an aqueous solution of methanesulfonic acid until the carbonate is no longer consumed, indicated by the cessation of gas evolution. cecri.res.inlookchem.com This process is often performed by creating a slurry of nickel carbonate in water and then mixing it with the acid. cecri.res.inlookchem.com The resulting solution is a stock solution of this compound. cecri.res.inlookchem.com For instance, a stock solution containing 75 g/L of nickel can be prepared by dissolving 150 g/L of nickel carbonate in a 70% methanesulfonic acid solution. cecri.res.inlookchem.com

Table 1: Example of this compound Preparation

| Reactant 1 | Reactant 2 | Product | Byproducts |

|---|

This method is advantageous due to its simplicity and the use of readily available precursors. googleapis.com However, the purity of the final product is highly dependent on the purity of the starting nickel carbonate. rsc.org

Anodic dissolution represents a commercially attractive and often cheaper route for the large-scale production of metal methanesulfonates, including this compound. googleapis.com This electrochemical method involves the oxidation of a nickel metal anode immersed in a methanesulfonic acid electrolyte. googleapis.comrsc.org

The process is typically carried out in a divided electrochemical cell to prevent the redeposition of the dissolved nickel at the cathode. rsc.org An anion-exchange membrane separates the anolyte and catholyte compartments. googleapis.comrsc.org The nickel anode is placed in the anolyte chamber containing an aqueous solution of methanesulfonic acid. googleapis.com When an electrochemical potential is applied, the nickel metal is oxidized to nickel(II) ions, which then combine with the methanesulfonate anions present in the solution. googleapis.com

The general anodic reaction is: Ni → Ni²⁺ + 2e⁻

This method allows for the production of high-purity this compound, as the starting material is elemental nickel. googleapis.com Careful control of process variables is crucial to prevent the formation of undesired oxidation states. rsc.org

Besides the two primary methods described above, other synthetic routes for this compound exist, though they are less commonly employed.

Reaction with other basic nickel salts: Similar to using nickel carbonate, other basic nickel salts like nickel hydroxide (B78521) (Ni(OH)₂) can be reacted with methanesulfonic acid. googleapis.com However, these reactions can be slow due to the passivation of the oxide or hydroxide surfaces over time. rsc.org

Reaction with other nickel salts and methanesulfonic acid: It is possible to synthesize this compound by reacting other nickel salts, such as nickel chloride, with methanesulfonic acid. rsc.org A challenge with this method is the complete removal of the original anion (e.g., chloride), which can be difficult. rsc.org

In-situ formation for electroplating baths: In some applications, this compound is formed in situ within an electroplating bath. For example, by adding stoichiometric amounts of nickel carbonate and methanesulfonic acid to water along with other bath components like phosphorous acid. google.com

Precursor Materials and Their Influence on Synthesis

The choice and quality of precursor materials significantly impact the synthesis and the final properties of this compound.

Nickel Source: The most common nickel precursors are nickel carbonate and elemental nickel. When using nickel carbonate or other nickel salts, the purity of the precursor is paramount to avoid contamination of the final this compound solution with unwanted metal ions. rsc.org Using technical grade precursors may result in insoluble residues. rsc.org Nickel nitrate (B79036) has also been used as a precursor in some studies, but the choice of precursor can influence catalyst properties in applications like CO₂ methanation. tudelft.nl

Methanesulfonic Acid (MSA): Commercial methanesulfonic acid is readily available. nmfrc.org Its high solubility for many metal salts makes it an attractive electrolyte. soton.ac.uk The methanesulfonate anion is chemically stable and resistant to hydrolysis and oxidation. rsc.org

The use of specific precursors can also influence the physical properties of materials derived from this compound. For instance, in the synthesis of Ni-based catalysts, using nickel citrate (B86180) or acetate (B1210297) as precursors can lead to smaller NiO particle sizes compared to using nickel nitrate. tudelft.nl

Purification and Isolation Techniques for this compound

After synthesis, particularly from the reaction of nickel carbonate and methanesulfonic acid, the resulting this compound solution may require purification and isolation.

Filtration: The first step is often to filter the solution to remove any unreacted solids or insoluble impurities. cecri.res.in

Crystallization: The hydrated this compound salt can be recovered from the solution by evaporation of water, often under vacuum. rsc.org The salt is then allowed to crystallize.

Washing: The crystallized salt is typically washed with a volatile polar organic solvent, such as acetone (B3395972) or ethanol, to remove any remaining soluble impurities. rsc.org

Drying: The final step is drying the purified crystals to a constant weight, usually under vacuum. rsc.org

In cases where an excess of a soluble nickel precursor is used, recrystallization from water is necessary to purify the this compound salt. rsc.org For applications requiring extremely high purity, such as in certain electrochemical processes, techniques like ion exchange may be employed to remove trace metal impurities. google.com

Table 2: Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Ni(CH₃SO₃)₂ |

| Nickel carbonate | NiCO₃ |

| Methanesulfonic acid | CH₃SO₃H |

| Nickel hydroxide | Ni(OH)₂ |

| Nickel chloride | NiCl₂ |

| Nickel nitrate | Ni(NO₃)₂ |

| Nickel citrate | C₁₂H₁₀Ni₃O₁₄ |

| Nickel acetate | Ni(C₂H₃O₂)₂ |

| Phosphorous acid | H₃PO₃ |

| Water | H₂O |

| Carbon dioxide | CO₂ |

| Acetone | C₃H₆O |

Electrochemical Studies and Applications of Nickel Methanesulfonate Electrolytes

Fundamental Electrodeposition Processes of Nickel from Methanesulfonate (B1217627) Solutions

The electrodeposition of nickel from methanesulfonate solutions is a complex process governed by fundamental electrochemical principles. Understanding these processes is crucial for controlling the properties of the resulting nickel deposits.

Cathodic Reduction Mechanisms of Nickel Ions

The reduction process is generally considered to involve the following stages:

Mass Transport: Hydrated nickel ions and any complexed species migrate from the bulk solution to the cathode-solution interface.

Adsorption and Intermediate Formation: Nickel ions or nickel-containing complexes are adsorbed onto the cathode surface. It is proposed that intermediate species, such as nickel hydroxide (B78521) (NiOH⁺), may form, particularly as the local pH at the cathode surface increases due to hydrogen evolution.

Stepwise Electron Transfer: The adsorbed nickel species undergo a sequential reduction, involving single electron transfer steps. The presence of the methanesulfonate anion, being organic in nature, can influence the stability and reduction potential of these intermediates.

Adatom Incorporation: The fully reduced nickel adatoms diffuse on the surface and are incorporated into the crystal lattice of the growing nickel deposit.

The growth of the nickel coating can vary from an instantaneous process, characterized by epitaxial growth on the substrate, to a progressive mechanism that leads to the coalescence of grains.

Kinetic Studies of Nickel Electrodeposition

Kinetic studies of nickel electrodeposition from methanesulfonate solutions reveal important characteristics of the plating process. These studies often employ techniques like polarization curves and electrochemical impedance spectroscopy (EIS) to determine kinetic parameters.

Polarization curves for nickel deposition from methanesulfonate solutions show that the reduction of nickel ions commences at approximately -0.70 V vs. a Saturated Calomel Electrode (SCE). A sharp increase in current density is typically observed beyond this potential, indicating the onset of significant nickel deposition.

Electrochemical impedance spectroscopy (EIS) provides further insight into the kinetics. In a comparative study, the interfacial resistance of a nickel methanesulfonate electrolyte was found to be 29.63 Ω, which was higher than that of a nickel sulfamate (B1201201) electrolyte (21.25 Ω). This suggests slightly slower kinetics for the methanesulfonate system under the tested conditions. The impedance spectra for methanesulfonate solutions typically show a semicircle in the Nyquist plot, which is characteristic of a charge transfer-controlled process.

Overpotential Analysis in Methanesulfonate Electrolytes

Overpotential is a key parameter in electrodeposition, representing the additional potential required beyond the equilibrium potential to drive the reaction at a certain rate. In this compound electrolytes, the overpotential is influenced by several factors, including activation overpotential (related to the charge transfer kinetics), concentration overpotential (related to mass transport limitations), and resistance overpotential.

Analysis of polarization curves indicates that significant cathodic overpotential is required to initiate nickel deposition from methanesulfonate solutions. The onset of nickel reduction at approximately -0.70 V to -0.75 V (vs. SCE) demonstrates the presence of a substantial activation barrier for the reduction of nickel ions.

Influence of pH and Additives on Electrochemical Behavior

The electrochemical behavior of this compound electrolytes is highly sensitive to both the pH of the solution and the presence of organic or inorganic additives.

Influence of pH: The operating pH of a this compound bath has a significant impact on the deposition process and the properties of the deposit. Generally, these baths are operated in the acidic range, typically between pH 2.0 and 5.0. Lowering the pH can increase the hydrogen evolution reaction, which competes with nickel deposition and can reduce the cathode current efficiency. Conversely, if the pH is too high (e.g., above 5), there is a risk of precipitating nickel hydroxide [Ni(OH)₂] within the bath, which is detrimental to the plating process. The pH also affects the internal stress of the deposited nickel.

Influence of Additives: Additives are incorporated into this compound electrolytes to modify the deposit's properties, such as brightness, leveling, and internal stress.

Stress-Reducing Additives: Aromatic sulfonic acids and compounds like sodium saccharin (B28170) are used to reduce the internal stress of the nickel deposit. For instance, the addition of sodium saccharin to a this compound bath can produce compressively stressed deposits.

Brighteners and Levelers: These are typically organic compounds that adsorb onto the cathode surface and influence the crystal growth process, leading to a brighter and smoother deposit. Naphthalene trisulfonic acid is an example of an additive used in these baths.

Wetting Agents: These are used to reduce the surface tension of the electrolyte and prevent pitting caused by the adherence of hydrogen bubbles to the cathode surface.

The interaction between these additives and the nickel ions at the cathode surface can alter the reduction mechanism and kinetics, thereby modifying the electrochemical behavior of the system.

Comparative Electrochemistry of Methanesulfonate and Other Electrolyte Systems

The performance and characteristics of this compound electrolytes are often evaluated by comparing them to more traditional nickel plating baths, most notably the nickel sulfamate system.

Comparison with Nickel Sulfamate Electrolytes

Nickel sulfamate electrolytes have long been the industry standard for producing low-stress, high-ductility nickel deposits for engineering and electroforming applications. However, this compound has emerged as a viable alternative, offering several advantages in operation.

Electrochemical Behavior: Electrochemical studies show that while both systems follow a similar nickel ion reduction mechanism, the degree of inhibition is different. The sulfamate anion appears to cause a slightly greater inhibition of nickel ion reduction compared to the methanesulfonate anion. This is reflected in the polarization curves, where the plateau in current density is more pronounced in the sulfamate system.

Impedance studies also highlight differences in interfacial behavior. Nickel sulfamate electrolytes can exhibit low-frequency inductance, a feature not as prominent in methanesulfonate systems. The interfacial resistance of the methanesulfonate electrolyte has been observed to be higher than that of the sulfamate electrolyte.

Operating Window and Stability: A key advantage of the methanesulfonate system is its wider operating window and greater stability. Nickel sulfamate solutions are susceptible to hydrolysis of the sulfamate ion, especially at low pH and elevated temperatures, which forms ammonium (B1175870) and bisulfate ions, leading to an increase in deposit stress. In contrast, the methanesulfonate anion is more stable, particularly against anodic oxidation. This allows for the use of insoluble anodes in methanesulfonate baths without the formation of detrimental breakdown by-products, which is a significant limitation in sulfamate systems.

Deposit Properties: Despite the differences in electrochemical behavior, the resulting nickel deposits from both electrolytes can have very similar properties. X-ray diffraction (XRD) measurements have confirmed that the crystallographic structures of coatings from both methanesulfonate and sulfamate baths can be identical. Both are capable of producing low-stress nickel deposits, although the specific operating conditions and additive packages will ultimately determine the final deposit characteristics.

The following table summarizes some of the key electrochemical and operational differences between the two systems.

| Feature | This compound | Nickel Sulfamate |

| Primary Anion | Methanesulfonate (CH₃SO₃⁻) | Sulfamate (H₂NSO₃⁻) |

| Onset of Ni²⁺ Reduction | Approx. -0.70 V vs. SCE | Approx. -0.70 to -0.75 V vs. SCE |

| Inhibition | Less apparent inhibition of Ni²⁺ reduction. | Greater inhibition of Ni²⁺ reduction. |

| Interfacial Resistance | 29.63 Ω (in one study) | 21.25 Ω (in one study) |

| Anode Stability | Stable with insoluble anodes. | Unstable with insoluble anodes; leads to breakdown products. |

| Anion Stability | High stability against hydrolysis and oxidation. | Susceptible to hydrolysis, especially at low pH and high temperature. |

| Deposit Structure | Can produce identical crystallographic structures to sulfamate deposits. | Known for producing low-stress, ductile deposits. |

Comparisons with Sulfate (B86663) and Chloride Electrolytes

This compound electrolytes present a compelling alternative to traditional sulfate and chloride-based systems for nickel electroplating, offering distinct advantages in several key areas. The primary difference lies in the properties of the resulting deposits and the operational characteristics of the plating bath.

One of the most significant advantages of using a methanesulfonate-based electrolyte is the ability to produce nickel deposits with significantly lower internal stress. nmfrc.org This is a critical factor in applications where the plated component will be subjected to mechanical or thermal stresses, as high internal stress can lead to cracking, peeling, and premature failure of the coating. The lower stress in deposits from methanesulfonate baths is attributed to the larger size of the methanesulfonate anion compared to sulfate and chloride ions. nmfrc.org Generally, an increase in the molecular weight of the anion in the plating salt corresponds to a decrease in the internal stress of the electrodeposited nickel. nmfrc.org

| Electrolyte Anion | Typical Tensile Stress (PSI) |

| Sulfamate | 0 - 8,000 |

| Methanesulfonate | 500 - 5,000 |

| Sulfate | 20,000 - 40,000 |

| Chloride | 50,000 - 80,000 |

| This table illustrates the comparatively low internal stress of nickel deposits from a methanesulfonate electrolyte without additives. nmfrc.org |

In addition to lower stress, methanesulfonate electrolytes can offer higher current efficiency, especially when compared to sulfate baths under certain conditions. ifa.md For instance, in the electrodeposition of iron, a methanesulfonate system demonstrated significantly higher current efficiency than a sulfate system, particularly at lower pH values. ifa.md This allows for faster deposition rates, which can be a considerable advantage in industrial settings.

The composition of the electrolyte, particularly the concentration of chloride ions, also impacts the properties of the deposit. In Watts-type electrolytes, which are based on nickel sulfate and nickel chloride, higher chloride concentrations are known to increase the internal stress of the deposit. nmfrc.org While chloride ions are added to improve anode corrosion, their concentration is often kept low in semi-bright nickel solutions to minimize stress. nmfrc.org Methanesulfonate-based baths provide an alternative where low-stress deposits can be achieved without the same reliance on carefully controlling chloride levels.

Furthermore, the methanesulfonate anion (CH₃SO₃⁻) is more stable than the sulfamate anion (NH₂SO₃⁻), which is prone to hydrolysis, especially at higher temperatures and lower pH. nmfrc.org This breakdown of the sulfamate anion can lead to the formation of ammonium and sulfate ions, altering the bath chemistry and potentially affecting the deposit properties. nmfrc.org The stability of the methanesulfonate anion allows for a wider operating window in terms of temperature and pH and makes the use of insoluble anodes more feasible without the concern of degradation by-products. nmfrc.orggoogle.com

The solubility of nickel salts also plays a role in the formulation and maintenance of plating baths. This compound has a high solubility, which can be advantageous for bath preparation and replenishment. lookchem.com

| Nickel Salt | Solubility at 25°C (g/L) |

| Nickel Sulfamate | > this compound |

| This compound | 660 |

| Nickel Sulfate | < this compound |

| This table provides a comparison of the solubility of different nickel salts. nmfrc.org |

Electroless Nickel Plating from Methanesulfonate Baths

Mechanisms of Autocatalytic Deposition

The mechanism of autocatalytic deposition in electroless nickel plating from a methanesulfonate bath is a complex electrochemical process. It involves the controlled reduction of nickel ions onto a substrate without the use of an external electrical current. The process is termed "autocatalytic" because the deposited nickel itself acts as a catalyst for the ongoing reaction.

The fundamental reactions in an electroless nickel bath using sodium hypophosphite as the reducing agent are as follows:

Anodic Oxidation of Hypophosphite: On the catalytic surface, hypophosphite ions are oxidized to orthophosphite ions, releasing electrons. H₂PO₂⁻ + H₂O → H₂PO₃⁻ + 2H⁺ + 2e⁻

Cathodic Reduction of Nickel: The electrons generated in the anodic reaction then reduce nickel ions from the this compound in the solution to metallic nickel on the substrate. Ni²⁺ + 2e⁻ → Ni

A competing reaction is the evolution of hydrogen gas, which occurs due to the reduction of protons (hydrogen ions) from the acidic bath. lookchem.com The pH of the bath influences the rate of nickel deposition and the phosphorus content of the deposit. lookchem.com

The use of methanesulfonate as the source of nickel ions, as opposed to the more conventional sulfate, offers certain advantages. The absence of sulfate ions can contribute to a longer bath life. lookchem.com The deposition process results in a nodular surface morphology. lookchem.com

Bath Stability and Longevity in Electroless Systems

The stability and longevity of an electroless nickel plating bath are critical for consistent and high-quality coatings. In systems utilizing sodium hypophosphite as the reducing agent, a primary factor limiting bath life is the accumulation of byproducts, namely orthophosphite ions (H₂PO₃⁻) and, in traditional baths, sulfate ions (SO₄²⁻). lookchem.com

The buildup of these ions can lead to the precipitation of nickel salts, which depletes the nickel available for plating and can result in rough deposits. lookchem.com Electroless nickel baths based on this compound offer an advantage in this regard. The absence of sulfate ions from the initial bath formulation means that only orthophosphite concentration increases as the bath ages. lookchem.com

Studies have shown that both methanesulfonate- and sulfate-based electroless nickel solutions exhibit similar deposition rates, internal stress, and microstructure in the early stages of aging. scispace.com However, as the baths age through multiple metal turnovers, the plating rates tend to decrease. scispace.com

The high solubility of this compound is also beneficial for bath maintenance. lookchem.com Replenishments to the aged solution require smaller volumes of nickel concentrate, which helps to maintain a more constant operating temperature and produce uniform coatings. lookchem.com

Regeneration Strategies for Electroless Methanesulfonate Baths

The longevity of electroless nickel baths can be significantly extended through regeneration processes designed to remove the accumulated reaction byproducts. A key strategy for methanesulfonate-based baths involves the selective removal of orthophosphite ions.

One effective method is the addition of calcium to the aged solution. lookchem.com This causes the precipitation of calcium orthophosphite, which can then be filtered out of the bath. This process has been shown to be more effective in methanesulfonate systems compared to sulfate-based ones. scispace.com Following treatment with calcium to remove orthophosphite, the methanesulfonate solution can be replenished, resulting in smooth, compressively stressed coatings and a return to high deposition rates. scispace.com In contrast, the same treatment on an aged sulfate-based solution often results in poor quality coatings and continued slow plating rates. scispace.com

This difference in regeneration efficiency highlights a significant advantage of using a methanesulfonate-based system for electroless nickel plating, contributing to a more sustainable and cost-effective process.

Electrodeposition of Nickel Alloys from Methanesulfonate Systems

Ni-Co Alloy Electrodeposition and Compositional Control

The electrodeposition of nickel-cobalt (B8461503) (Ni-Co) alloys from methanesulfonate electrolytes offers a viable alternative to traditional sulfate and sulfamate baths for producing coatings with specific magnetic and mechanical properties. The composition of the deposited alloy is a critical factor that determines its characteristics and can be controlled by adjusting the plating bath composition and operating parameters.

Research has shown that the cobalt content in the Ni-Co alloy is influenced by the concentration of cobalt ions (Co²⁺) in the methanesulfonate electrolyte and the applied current density. researchgate.net Comparative studies between methanesulfonate and sulfate electrolytes have revealed that for a given concentration of Co²⁺ in the bath, the resulting alloy from the methanesulfonate system will have a higher cobalt content than one from a sulfate bath at the same current density. researchgate.net

The structure of Ni-Co alloys deposited from methanesulfonate baths has been found to have a more distorted crystalline lattice compared to those from sulfate electrolytes. researchgate.net This is attributed to the weaker buffering properties of the methanesulfonate electrolyte, which leads to the formation of a greater amount of hydroxide compounds in the near-electrode region. researchgate.net These nonmetallic particles can become embedded in the deposit at the crystallite boundaries, which in turn affects the material's properties.

| Property | Methanesulfonate Electrolyte | Sulfate Electrolyte |

| Cobalt Content in Deposit | Higher for a given Co²⁺ concentration and current density | Lower for a given Co²⁺ concentration and current density |

| Crystalline Lattice | More distorted | Less distorted |

| Microhardness | Increased | - |

| Internal Stresses | Increased | - |

| This table summarizes the key differences in Ni-Co alloy deposits from methanesulfonate and sulfate electrolytes. researchgate.net |

The ability to control the cobalt content and the resulting microstructure and properties makes methanesulfonate-based electrolytes a versatile option for producing Ni-Co alloy coatings for applications such as magnetic screens and magnetic circuits. researchgate.net

Ni-P Alloy Electrodeposition Characteristics

The electrodeposition of nickel-phosphorus (Ni-P) alloys from this compound-based electrolytes has been a subject of significant research due to the desirable properties of the resulting coatings, including high hardness, wear resistance, and corrosion resistance. The characteristics of these alloys are intricately linked to the deposition parameters and the composition of the electrolyte bath.

The phosphorus content in the electrodeposited alloy is a critical factor that dictates its properties. Research has shown that the phosphorus percentage can be controlled by adjusting several key parameters. An increase in the concentration of the phosphorus source, typically sodium hypophosphite, in the methanesulfonate electrolyte leads to a higher phosphorus content in the deposited alloy. core.ac.ukuran.ua Similarly, increasing the temperature and acidity (lower pH) of the bath also promotes the incorporation of phosphorus. uran.uautm.my Conversely, an increase in the electrodeposition current density tends to decrease the phosphorus content in the coating. core.ac.uk

The mechanism for phosphorus codeposition involves both the electrochemical reduction of hypophosphite anions and their chemical disproportionation at the catalytically active nickel cathode surface. core.ac.uk The concentration of hydrogen ions in the layer near the electrode plays a crucial role in this process. Methanesulfonate electrolytes are noted for having weaker buffering properties compared to traditional sulfate electrolytes. utm.mysoton.ac.uk This results in a higher pH in the near-electrode layer, which can reduce the rate of phosphorus formation and lead to a slightly lower phosphorus content in alloys deposited from methanesulfonate baths under similar conditions. core.ac.ukutm.my

Coatings produced from methanesulfonate electrolytes are often characterized by high gloss, significant hardness, and elevated internal stresses. scispace.com The hardness and internal stress tend to increase as the concentration of sodium hypophosphite in the bath rises.

Heat treatment can be employed to further modify the microstructure and mechanical properties of the Ni-P coatings. As-deposited Ni-P alloys from methanesulfonate baths are typically amorphous. dntb.gov.ua Structural analyses show that the coatings remain amorphous if the annealing temperature is kept below 400 °C. dntb.gov.ua When the heat treatment temperature reaches 400 °C, crystalline phases of Nickel (Ni) and Nickel Phosphide (Ni₃P) begin to form, and the grains grow significantly as the temperature is increased further. dntb.gov.ua The highest microhardness value and optimal wear resistance are typically achieved after heat treatment at 400 °C. dntb.gov.ua

| Parameter | Effect on Phosphorus Content | Effect on Other Properties | Reference |

|---|---|---|---|

| ▲ Sodium Hypophosphite Concentration | ▲ Increases | ▲ Increases hardness and internal stresses | core.ac.uk, scispace.com |

| ▲ Current Density | ▼ Decreases | - | core.ac.uk |

| ▲ Temperature | ▲ Increases | - | utm.my, uran.ua |

| ▼ pH (Increased Acidity) | ▲ Increases | - | utm.my |

| Heat Treatment (Annealing) | Induces crystallization of Ni and Ni₃P phases above 400 °C | ▲ Maximum microhardness and wear resistance achieved at 400 °C | dntb.gov.ua |

Other Nickel-Based Alloys from Methanesulfonate Electrolytes

Methanesulfonate electrolytes have proven to be a versatile medium for the electrodeposition of various nickel-based alloys and composite coatings beyond Ni-P. These include Ni-Fe, Ni-Co, and Ni-ZrO₂ composites, each offering unique properties for specific applications.

Nickel-Iron (Ni-Fe) Alloys

The electrodeposition of Ni-Fe alloys from methanesulfonate baths is of interest for applications requiring specific magnetic properties and high corrosion resistance. The composition of the Ni-Fe alloy is highly dependent on the electrolyte composition and deposition conditions. core.ac.uk Increasing the concentration of iron(II) ions in the bath naturally leads to a higher iron content in the resulting alloy. core.ac.uk The effect of current density is more complex; an initial increase in current density up to 1 A/dm² can increase the iron content. core.ac.uk

Additives are often used to improve the mechanical properties of the coatings. For instance, sodium saccharinate is introduced to the electrolyte to reduce the high internal stresses characteristic of deposits obtained without organic additives, which can otherwise lead to cracking and flaking. core.ac.uk The addition of sodium saccharinate also tends to increase the microhardness of the Ni-Fe coatings. core.ac.uk

| Component | Concentration | Reference |

|---|---|---|

| This compound (Ni(CH₃SO₃)₂) | 1.00 M | core.ac.uk |

| Iron Methanesulfonate (Fe(CH₃SO₃)₂) | 0.03 - 0.11 M | core.ac.uk |

| Sodium Chloride (NaCl) | 0.30 M | core.ac.uk |

| Boric Acid (H₃BO₃) | 0.70 M | core.ac.uk |

| Ascorbic Acid (C₆H₈O₆) | 0.02 M | core.ac.uk |

| Temperature | 333 K (60 °C) | core.ac.uk |

| pH | 3 | core.ac.uk |

| Current Density | 0.1 - 7.0 A/dm² | core.ac.uk |

Nickel-Cobalt (Ni-Co) Alloys

The codeposition of nickel and cobalt from a methanesulfonate electrolyte is characterized as an anomalous process, where cobalt, the more electronegative metal, is deposited preferentially. researchgate.net A comparative analysis reveals that Ni-Co coatings produced from methanesulfonate electrolytes have a more distorted crystalline lattice, enhanced microhardness, and higher internal stresses compared to those from sulfate electrolytes. researchgate.net This is attributed to the weaker buffer properties of the methanesulfonate bath, which leads to the formation and inclusion of a greater amount of hydroxide compounds in the deposit. researchgate.net These included particles can inhibit dislocation movement and crystallite growth, resulting in harder deposits. researchgate.net

The composition of the Ni-Co alloy is influenced by the current density and the concentration of cobalt ions in the electrolyte. researchgate.net An advantage of the methanesulfonate system is that the alloy composition shows smaller variations over a wide range of current densities (1–7 A/dm²) compared to sulfate systems, which is beneficial for industrial applications requiring consistent coating properties. researchgate.net

Nickel-Zirconia (Ni-ZrO₂) Composite Coatings

Methanesulfonate electrolytes are also effective for creating nickel-matrix composite coatings containing nanoparticles, such as zirconium dioxide (ZrO₂). researchgate.netresearchgate.net A key advantage of the methanesulfonate bath is the higher aggregate stability of the dispersed zirconia particles compared to traditional sulfate electrolytes. researchgate.netresearchgate.net This stability results in smaller agglomerate sizes in the solution and facilitates a higher incorporation of the zirconia nanoparticles into the nickel matrix. researchgate.net

The content of the dispersed ZrO₂ phase in the coating increases with its concentration in the electrolyte. researchgate.netresearchgate.net The resulting Ni-ZrO₂ composite coatings exhibit enhanced microhardness. researchgate.net Studies have shown that the microhardness of Ni-ZrO₂ coatings from a methanesulfonate bath can be over 10% higher than those deposited from a sulfate bath, a direct result of the higher content of the reinforcing non-metallic phase. researchgate.net The inclusion of the ceramic phase refines the grain structure of the nickel matrix, contributing to the improved mechanical properties. researchgate.net

| Alloy/Composite | Key Research Findings | Reference |

|---|---|---|

| Ni-Fe | Alloy composition depends on Fe(II) concentration and current density. Additives like sodium saccharinate reduce internal stress and increase microhardness. | core.ac.uk |

| Ni-Co | Anomalous codeposition with preferential cobalt deposition. Coatings have distorted crystal lattice and higher microhardness than those from sulfate baths. | researchgate.net |

| Ni-ZrO₂ | Methanesulfonate baths provide better ZrO₂ particle stability, leading to higher incorporation into the Ni matrix and increased coating microhardness compared to sulfate baths. | researchgate.netresearchgate.net |

Coordination Chemistry and Complex Synthesis Involving Nickel Methanesulfonate

Formation of Nickel(II) Complexes with Methanesulfonate (B1217627) Ligands

Nickel(II) ions, typically in the form of simple salts like nickel chloride or nickel acetate (B1210297), react with ligands containing the methanesulfonate moiety to form stable complexes. The formation of these complexes is often driven by the chelate effect provided by multidentate ligands. A prominent class of such ligands are the tris(pyrazolyl)methane sulfonates (Tpms), often referred to as "scorpionates". researchgate.netresearchgate.net These ligands are monoanionic and can coordinate to a metal center through multiple nitrogen atoms from their pyrazolyl rings, and in some cases, through an oxygen atom of the sulfonate group.

The synthesis of these complexes typically involves reacting a nickel(II) salt with the ligand in a suitable solvent. For instance, water-soluble nickel(II) complexes can be prepared by reacting nickel salts with lithium tris(pyrazolyl)methane sulfonate (LiTpms) in an aqueous medium. rsc.orgmdpi.com In many resulting complexes, the nickel(II) center adopts a six-coordinate, pseudo-octahedral geometry, a common coordination environment for Ni(II). nih.govmdpi.com

While the methanesulfonate group in complex ligands like Tpms can participate directly in coordination, the simple methanesulfonate anion can also be found in the coordination sphere of nickel, particularly in the absence of stronger competing ligands. However, it often serves as a counter-anion to balance the charge of a cationic nickel complex, as seen in systems with N-alkylimidazole ligands where the Ni(II) cation is coordinated by six imidazole (B134444) units, forming a [Ni(N-alkylimidazole)₆]²⁺ complex cation with methanesulfonate anions. kuleuven.be The formation of nickel methanesulfonate complexes is less inhibited compared to analogous sulfate (B86663) systems, indicating differences in the coordinating ability of the anions. researchgate.netresearchgate.net

Synthesis and Characterization of Novel this compound Complexes

The synthesis of novel nickel(II) complexes with methanesulfonate-containing ligands has led to a variety of structures with interesting properties. These complexes are typically isolated as air-stable solids and are characterized using a suite of analytical techniques. rsc.org

A notable example is the synthesis of [NiCl₂{CH₃SO₂OCH₂C(pz)₃}] (where pz = pyrazol-1-yl), formed by the reaction of nickel(II) chloride with 2,2,2-tris(pyrazol-1-yl)ethyl methanesulfonate. rsc.org Another class of complexes, with the general formula M(Tpmsⁱᵖʳ)₂ (where M = Ni and Tpmsⁱᵖʳ = tris(3-isopropylpyrazolyl)methane sulfonate), is synthesized by reacting a nickel salt with LiTpmsⁱᵖʳ. acs.org In these octahedral complexes, each ligand coordinates to the nickel center through two nitrogen atoms and one oxygen atom. acs.org

New nickel-containing ionic liquids have also been synthesized where the nickel(II) cation is octahedrally coordinated by six N-alkylimidazole ligands, with methanesulfonate acting as the counter anion. kuleuven.be These compounds were characterized by methods including Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). kuleuven.be

The characterization of these complexes relies heavily on spectroscopic methods.

Infrared (IR) Spectroscopy is used to confirm the presence of the methanesulfonate group, with characteristic ν(S=O) stretching vibrations typically observed in the range of 1036–1064 cm⁻¹. mdpi.com

UV-Vis Spectroscopy provides information about the d-d electronic transitions of the octahedral Ni(II) center, which are characteristic of its coordination environment. nih.govmdpi.com

Mass Spectrometry , particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is used to confirm the formulation and molecular weight of the synthesized complexes. rsc.orgmdpi.com

Elemental Analysis provides the empirical formula of the compound, confirming its composition. rsc.org

The table below summarizes some synthesized nickel complexes containing a methanesulfonate moiety.

| Compound Formula | Ligand | Key Characterization Methods | Reference |

| [NiCl₂{CH₃SO₂OCH₂C(pz)₃}] | 2,2,2-tris(pyrazol-1-yl)ethyl methanesulfonate | IR, ESI-MS(+), Elemental Analysis | rsc.org |

| [Ni(Tpmsⁱᵖʳ)₂] | tris(3-isopropylpyrazolyl)methane sulfonate (Tpmsⁱᵖʳ) | Elemental Analysis | acs.org |

| Ni(N-alkylimidazole)₆₂ | N-alkylimidazole | FTIR, DSC, TGA, CHN Analysis | kuleuven.be |

| [Ni(3,5–diBr–salo)₂(neoc)] | 3,5–dibromo–salicylaldehyde, neocotranproine | IR, UV-Vis, X-ray Crystallography | mdpi.com |

This interactive table provides examples of characterized nickel complexes. Note that in some cases, methanesulfonate is part of a larger ligand, while in others it is a counter-ion.

Structural Elucidation of Coordination Compounds

The structure of [Ni(3,5–diBr–salo)₂(neoc)] provides a concrete example of a distorted octahedral Ni(II) complex. mdpi.com In this compound, the nickel ion is coordinated to two bidentate 3,5–dibromo–salicylaldehydato ligands and one bidentate 2,9–dimethyl–1,10–phenanthroline (neoc) ligand. mdpi.com The coordination sphere consists of four oxygen atoms and two nitrogen atoms. mdpi.com

The table below presents selected bond distances and angles for related coordination compounds, illustrating the typical geometry around the metal center.

| Complex | Bond | Distance (Å) | Bond Angle | Angle (°) | Reference |

| [Cu(κ-NN′O-Tpms)₂] | Cu–N | 1.9829(16) | N–Cu–N (intra-ligand) | 83.32(7)–86.28(7) | mdpi.com |

| 1.9898(16) | |||||

| Cu–O | 2.3480(16) | N–Cu–O (intra-ligand) | 83.32(7)–86.28(7) | mdpi.com | |

| [Ni(3,5–diBr–salo)₂(neoc)] (Molecule A) | Ni–O(phenolato) | 1.953(4) | O(phenolato)–Ni–O(phenolato) | 86.70(16) | mdpi.com |

| Ni–O(aldehydo) | 2.059(4) | O(aldehydo)–Ni–O(aldehydo) | 94.37(17) | mdpi.com | |

| Ni–N(neoc) | 2.103(5) | N(neoc)–Ni–N(neoc) | 76.5(2) | mdpi.com |

This interactive table details crystallographic data for a copper complex with a methanesulfonate-containing ligand and a reference nickel complex, demonstrating typical coordination geometries.

Ligand Design and Coordination Modes in Methanesulfonate Systems

The design of ligands is crucial for controlling the structure, stability, and reactivity of the resulting metal complexes. In the context of this compound systems, the tris(pyrazolyl)methane sulfonate (Tpms) or "scorpionate" ligands are a prime example of sophisticated ligand design. researchgate.netresearchgate.net These C-scorpionate ligands are analogous to the widely studied hydrotris(pyrazolyl)borates but feature a methanesulfonate group instead of a borohydride (B1222165) unit, which imparts greater stability and solubility in polar solvents. researchgate.net

These tripodal ligands are versatile and can bind to metal centers in several ways, demonstrating coordinative flexibility. acs.org The specific coordination mode depends on factors such as the steric bulk of substituents on the pyrazolyl rings and the nature of the metal ion and other co-ligands.

Observed coordination modes for Tpms and related ligands in metal complexes include:

N,N,N-Coordination: In some complexes, the ligand acts as a tridentate N-donor, with the three pyrazolyl nitrogen atoms coordinating to the metal center in a facial arrangement. This is observed in half-sandwich type complexes like [NiCl₂{CH₃SO₂OCH₂C(pz)₃}], where the sulfonate group does not directly coordinate to the nickel ion. rsc.org

N,N,O-Coordination: The ligand can also coordinate in a tridentate fashion through two nitrogen atoms and one oxygen atom from the sulfonate group. This κ-NN'O mode is seen in the octahedral complex [Cu(κ-NN′O-Tpms)₂] and is inferred for the analogous Ni(II) complexes. mdpi.comacs.org This mode is favored by ligands designed with intermediate steric bulk to mimic the histidine and carboxylate binding sites found in metalloenzymes. acs.org

Tetradentate N₂O₂ Bridging: In the solid state structure of the lithium salt (LiTpms), the ligand acts as a tetradentate N₂O₂ chelator that bridges two lithium cations, showcasing its ability to adopt even higher coordination numbers. researchgate.net

The design of these ligands, by modifying the substituents on the pyrazole (B372694) rings (e.g., isopropyl groups in Tpmsⁱᵖʳ), allows for the fine-tuning of the steric and electronic properties of the resulting nickel complex. acs.org This tailored approach influences the coordination geometry and can be used to develop complexes for specific applications, such as catalysis. rsc.org

Catalytic Applications of Nickel Methanesulfonate and Its Complexes

Nickel Methanesulfonate (B1217627) in Homogeneous Catalysis

In homogeneous catalysis, nickel methanesulfonate-based systems are valued for their activity in solution-phase reactions, enabling transformations under mild conditions.

Catalytic Activity in Oxidation Reactions (e.g., Cyclooctane (B165968) Oxidation)

Complexes involving nickel and methanesulfonate-containing ligands have demonstrated notable catalytic activity in the oxidation of alkanes. A specific nickel(II) complex, [NiCl2{CH3SO2OCH2C(pz)3}] (where pz = pyrazol-1-yl), represents the first of its kind—a Ni(II) tris(pyrazol-1-yl)methane (B1237147) type complex—to be used as a catalyst for alkane oxidation. rsc.orgresearchgate.net This complex facilitates the peroxidative oxidation of cyclooctane using aqueous hydrogen peroxide (H2O2) as the oxidant. rsc.org

The reaction, conducted in a water/acetonitrile medium under mild homogeneous conditions, yields cyclooctanol (B1193912) and cyclooctanone. rsc.orgresearchgate.net Research has shown that these reactions can achieve total product yields of up to approximately 27%. rsc.orgresearchgate.net The effectiveness of the catalytic system can be influenced by the presence of additives such as nitric acid or pyridine. rsc.org For instance, in related copper(II) complex-catalyzed cyclooctane oxidations, the addition of nitric acid has been shown to increase product yields significantly, with one study reporting a yield of 35%. mdpi.com

The general model for this catalytic oxidation is the conversion of a cyclic hydrocarbon to its corresponding alcohol and ketone. mdpi.com

Table 1: Catalytic Oxidation of Cyclooctane

| Catalyst System | Substrate | Oxidant | Products | Max. Yield | Reference |

|---|

Applications in Cross-Coupling Reactions (e.g., Negishi Coupling)

Nickel catalysts are widely utilized in cross-coupling reactions, which form carbon-carbon bonds, and the Negishi coupling is a prominent example. wikipedia.orgrsc.org This reaction typically couples organozinc compounds with organic halides or sulfonates. wikipedia.orgresearchgate.net While palladium catalysts are common, nickel catalysts have gained importance, particularly for forming alkyl-alkyl bonds. rsc.org

Nickel-catalyzed cross-coupling reactions can employ substrates with sulfonate leaving groups, such as mesylates. nih.gov For instance, a nickel-catalyzed cyanation of unactivated alkyl sulfonates using zinc cyanide (Zn(CN)2) has been developed, providing an efficient route to alkyl nitriles. bohrium.com The optimal conditions for the cyanation of a model substrate, 1-tosylpiperidin-4-yl methanesulfonate, were identified as a NiCl2·6H2O/Xantphos catalyst system with zinc powder as a reductant. bohrium.com

In the context of Negishi coupling, various nickel catalysts in both Ni(0) and Ni(II) oxidation states, such as Ni(PPh3)4 and Ni(acac)2, are effective. wikipedia.org The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The use of aryl mesylates as electrophiles in nickel-catalyzed Suzuki-Miyaura reactions has also been demonstrated. nih.gov

Mechanistic Insights into Nickel-Catalyzed Transformations

The mechanisms of nickel-catalyzed reactions often differ from those of their palladium-catalyzed counterparts. rsc.org While palladium catalysis generally proceeds through an oxidative addition-transmetalation-reductive elimination cycle, nickel catalysis can involve more complex pathways with multiple nickel oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). rsc.orgacs.org

In some nickel-catalyzed cross-coupling reactions, a radical process may be involved. bohrium.com For example, mechanistic studies on the cyanation of alkyl sulfonates suggest that an alkyl iodide is formed in situ as a reactive intermediate, and the reaction may proceed through a Ni(I)/Ni(III) catalytic cycle. bohrium.com The involvement of radical species is supported by the observation that radical scavengers can inhibit the reaction. bohrium.com

The ability of nickel to readily engage in one-electron redox chemistry is a key feature that distinguishes it from palladium. nih.gov Mechanistic studies of other C-C cross-coupling reactions have revealed the involvement of observable Ni(I), Ni(II), and Ni(III) intermediates, with the Ni(II)-Aryl species often representing the dominant resting state of the catalyst during the process. acs.org This versatility allows nickel to participate in a wide range of transformations, including those initiated by photoredox catalysis where energy transfer can promote the nickel catalyst to an excited triplet state. acs.orgnih.gov

This compound in Heterogeneous Catalysis

In heterogeneous catalysis, the focus is on catalysts in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. This compound serves as a valuable precursor in creating these solid catalysts.

Role of this compound in Catalyst Support and Dispersion

The performance of a heterogeneous catalyst is critically dependent on the support material, which enhances activity by dispersing the active metal species, improving stability, and influencing the catalyst's surface characteristics. researchgate.net Materials like alumina, silica, zirconia, and ceria are commonly used as supports due to their high surface areas and thermal stability. researchgate.net

Nickel salts, such as this compound, can be used as precursors that are deposited onto these supports. The goal is to achieve a high dispersion of small metallic nickel nanoparticles, as this generally increases the surface area of the active phase, leading to enhanced catalytic activity and stability. mdpi.com For example, a well-dispersed Ni/MgAl2O4 catalyst with an average nickel particle size of 6.4 nm showed higher activity and better stability in a dry methanation reaction compared to a catalyst with larger particles. mdpi.com The strong interaction between the nickel species and the support material is crucial for preventing the aggregation (sintering) of nanoparticles and deactivation due to carbon deposition (coking), especially in high-temperature reactions like the dry reforming of methane. nih.govnih.gov The choice of support can influence the reducibility of the nickel oxide precursor and promote beneficial metal-support interactions. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| [NiCl2{CH3SO2OCH2C(pz)3}] |

| Cyclooctane |

| Hydrogen peroxide |

| Cyclooctanol |

| Cyclooctanone |

| Nitric acid |

| Pyridine |

| Zinc cyanide |

| 1-tosylpiperidin-4-yl methanesulfonate |

| NiCl2·6H2O |

| Xantphos |

| Ni(PPh3)4 |

| Ni(acac)2 |

| Alumina |

| Silica |

| Zirconia |

| Ceria |

Catalyst Regeneration and Reusability Studies

The economic and environmental viability of industrial catalytic processes heavily depends on the long-term stability and recyclability of the catalyst. For nickel-based catalysts, including this compound and its complexes, deactivation is a critical issue that can limit their operational lifetime. Research into catalyst regeneration and reusability aims to restore catalytic activity and extend the catalyst's utility, thereby reducing costs and waste.

Deactivation of nickel catalysts typically stems from several primary causes: the agglomeration or sintering of nickel particles, the poisoning of active sites by impurities such as sulfur, and the deposition of carbonaceous materials (coking) on the catalyst surface. researchgate.netmdpi.commdpi.com Consequently, regeneration strategies are designed to counteract these specific deactivation mechanisms.

Common methods for the regeneration of nickel-based catalysts include:

Oxidative Treatment : This involves the controlled burning of coke deposits in a stream of dilute oxygen, air, steam, or carbon dioxide. researchgate.netacs.org For instance, CO2 can effectively remove carbon via the reverse Boudouard reaction, while steam treatment is suitable for gasifying carbon and reacting with certain poisons. researchgate.netacs.org

Chemical Washing : Aged catalysts, such as Raney nickel, can be regenerated through successive treatments with aqueous organic acid and base solutions to restore activity. google.com

Hydrogen Treatment : Catalysts poisoned by sulfur compounds can sometimes be regenerated by treatment with hydrogen gas at elevated temperatures. mdpi.com

While extensive research on the regeneration of simple this compound catalysts is not widely documented, studies on various nickel complexes and supported nickel catalysts provide significant insights into their potential for reuse. These studies demonstrate that with appropriate regeneration techniques, nickel-based catalysts can be successfully recycled for multiple reaction runs.

One study on a nitrogen-rich metal-organic framework of nickel(II) (Ni-ImzAdn) used for the chemical fixation of CO2 into cyclic carbonates highlighted its exceptional reusability. The catalyst was recovered after each cycle and reused without any further activation. The results indicated no significant loss of catalytic activity even after six consecutive reaction cycles, demonstrating the robust nature of the catalyst's structure. rsc.org The low level of metal leaching further confirmed its stability. rsc.org

| Reaction Cycle | Styrene Carbonate Yield (%) |

| 1st | 93 |

| 2nd | 92 |

| 3rd | 92 |

| 4th | 91 |

| 5th | 90 |

| 6th | 90 |

Data sourced from a study on a Ni-ImzAdn catalyst. rsc.org

In another investigation focusing on the hydrodeoxygenation of bio-oil, a nickel-on-silica (Ni/SiO2) catalyst was subjected to four consecutive reaction and regeneration cycles. mdpi.com The primary causes of deactivation were identified as sintering and poisoning by sulfur. mdpi.com Despite a slight decrease in hydrodeoxygenation activity after each cycle, the regenerated catalyst continued to effectively upgrade the bio-oil, reducing its oxygen content by 43% compared to the feedstock even in the fourth reuse. mdpi.com

| Catalyst State | Oxygen Content in Upgraded Bio-oil (wt.%) | Water Content in Upgraded Bio-oil (wt.%) |

| Fresh Catalyst (Cycle 1) | 16.3 | 4.8 |

| Reused Catalyst (Cycle 2) | 18.1 | 5.3 |

| Reused Catalyst (Cycle 3) | 19.5 | 6.1 |

| Reused Catalyst (Cycle 4) | 21.2 | 7.9 |

Data sourced from a study on a Ni/SiO2 catalyst used for bio-oil hydrodeoxygenation. mdpi.com

These examples underscore the feasibility of regenerating and reusing nickel-based catalysts. The specific method of regeneration must be tailored to the nature of the catalyst and the cause of deactivation. For this compound catalysts, it is plausible that similar strategies, such as controlled oxidation to remove coke or specific chemical treatments to remove poisons, could effectively restore their catalytic function, allowing for multiple reuses in industrial applications.

Thermodynamic and Solution Chemistry Investigations of Nickel Methanesulfonate Systems

Phase Equilibria in Water–Methanesulfonic Acid–Nickel Methanesulfonate (B1217627) Systems

The phase equilibria in the ternary system of water (H₂O), methanesulfonic acid (CH₃SO₃H or MSA), and nickel methanesulfonate (Ni(CH₃SO₃)₂) have been investigated to understand the stable solid phases under various conditions. acs.org At a constant temperature of 298.15 K, the stable solid phase in equilibrium with the saturated solution changes depending on the concentration of methanesulfonic acid. acs.org

In non-acidic and low-acidity aqueous solutions, up to approximately 20 wt% of methanesulfonic acid, the stable solid phase is this compound dodecahydrate (Ni(CH₃SO₃)₂·12H₂O). acs.orgacs.org As the concentration of methanesulfonic acid increases into the 20–40 wt% range, the stable solid phase transitions to this compound hexahydrate (Ni(CH₃SO₃)₂·6H₂O). acs.orgacs.org In solutions with even higher acidity, specifically from 40 wt% MSA, a tetrahydrate form, Ni(CH₃SO₃)₂·4H₂O, becomes the stable solid phase in equilibrium with the solution. acs.org The formation of these different hydrated salts is a critical factor in processes like crystallization and metal recovery. rsc.org

| Methanesulfonic Acid (MSA) Concentration (wt%) | Stable Solid Phase |

|---|---|

| 0–20% | This compound dodecahydrate (Ni(CH₃SO₃)₂·12H₂O) |

| 20–40% | This compound hexahydrate (Ni(CH₃SO₃)₂·6H₂O) |

| >40% | This compound tetrahydrate (Ni(CH₃SO₃)₂·4H₂O) |

Solubility Studies of this compound in Aqueous and Mixed Solvents

This compound is known for its high solubility in water, a characteristic it shares with other metal methanesulfonate salts. rsc.orgresearchgate.net This property makes it a suitable electrolyte for applications such as electroplating, where high metal ion concentrations are desirable. rsc.org

The solubility of this compound is significantly influenced by the presence of methanesulfonic acid in the aqueous solution. rsc.org The addition of MSA to water generally decreases the solubility of Ni(CH₃SO₃)₂. rsc.org This is partly due to the common-ion effect. rsc.org For instance, the solubility of the tetrahydrate form, Ni(CH₃SO₃)₂·4H₂O, is approximately 5 wt% in highly acidic solutions. acs.orgacs.org The solubility of metal methanesulfonates, including nickel, is noted to be higher than their corresponding sulfates. researchgate.net

While extensive data exists for aqueous systems, there is a noted lack of solubility data for this compound in organic or mixed aqueous-organic solvents. rsc.org The isothermal solubility method has been employed to determine the phase diagrams at 298.15 K for the Ni(CH₃SO₃)₂–CH₃SO₃H–H₂O system. acs.org

| Solvent System | Observation | Reference |

|---|---|---|

| Aqueous (Water) | High solubility, similar to metal nitrates. | googleapis.com |

| Aqueous + Methanesulfonic Acid (MSA) | Solubility decreases with increasing MSA concentration. | rsc.org |

| Highly Acidic Aqueous Solution | Solubility of Ni(CH₃SO₃)₂·4H₂O is ~5 wt%. | acs.orgacs.org |

Thermodynamic Modeling of Aqueous Solutions

To accurately predict the behavior of this compound in aqueous solutions, particularly at high ionic strengths, thermodynamic modeling is essential. saimm.co.za For the Ni(CH₃SO₃)₂–CH₃SO₃H–H₂O system, the Pitzer–Simonson–Clegg (PSC) model has been successfully applied for modeling the liquid phase. acs.orgacs.org This model is effective for systems with high concentrations of electrolytes. saimm.co.zaacs.org

Water Activity Measurements and Predictions

Water activity (a_w) is a critical thermodynamic parameter that influences phase equilibria and the chemical potential of water in a solution. rsc.org For the this compound and methanesulfonic acid system, water activity was determined by measuring the water vapor pressure over the solutions in a temperature range of 288.15 K to 308.15 K. acs.orgacs.org

These experimental measurements are vital for validating and refining thermodynamic models. acs.org The Pitzer–Simonson–Clegg model, used for this system, was also employed to predict water activity. acs.orgacs.org Interestingly, it was found that the water activity could be predicted with high accuracy even without the inclusion of the ternary parameters that were necessary for precise solubility predictions. acs.org A significant reduction in water activity is observed at high concentrations of methanesulfonic acid, which is attributed to the protonation of a large number of water molecules. rsc.org The measurement of water activity typically involves placing a sample in a sealed chamber and measuring the equilibrium relative humidity. processsensing.com

Ionic Interactions and Solution Stability in Methanesulfonate Baths

Methanesulfonate-based electrolytes are considered advantageous for electrodeposition processes due to their ability to dissolve various metal salts, high conductivity, and the electrochemical stability of the methanesulfonate anion. rsc.orgresearchgate.net The methanesulfonate anion (CH₃SO₃⁻) is remarkably stable against hydrolysis under both acidic and alkaline conditions and is resistant to strong oxidizing agents. rsc.org

Structural Characterization and Morphological Studies of Nickel Methanesulfonate Deposits and Materials

Crystallographic Structure Analysis of Nickel Methanesulfonate (B1217627)

The structural analysis of nickel methanesulfonate compounds reveals complex coordination and crystalline forms, often incorporating water molecules. In certain ionic liquids, the nickel(II) cation is octahedrally coordinated by six N-alkylimidazole ligands, with methanesulfonate (OMs¯) acting as the counter anion. kuleuven.be The crystal structures of several related nickel(II) complexes that are solid at room temperature have been determined through these studies. kuleuven.be

Research into the phase equilibria of the Nickel (II) Methanesulfonate – Water system has led to the characterization of its hydrated salt forms. researchgate.net For instance, similar metal methanesulfonate salts, like zinc methanesulfonate dodecahydrate (Zn(CH3SO3)2∙12H2O), have been analyzed, revealing a trigonal crystal system with the R-3 space group. researchgate.net While specific crystallographic data for pure this compound was not detailed in the provided search results, analysis of related compounds provides insight into the structural arrangements. For example, studies on magnesium methanesulfonate dodecahydrate show a trigonal structure with the space group R3. researchgate.net

The synthesis of various metal complexes using tris(pyrazolyl)methane sulfonate ligands with nickel has resulted in octahedral complexes where the ligand demonstrates N,N,O binding to the metal. acs.org

Table 1: Crystallographic Data for a Related Metal Methanesulfonate Hydrate (B1144303)

| Compound | Crystal System | Space Group | Cell Parameters (Å) | Volume (ų) | Z | Calculated Density (g/cm³) |

|---|---|---|---|---|---|---|

| Mg(CH₃SO₃)₂ · 12H₂O | Trigonal | R3 (no. 148) | a=b=9.27150(8), c=21.1298(4) | 1572.99(4) | 3 | 1.364 |

Microstructure and Grain Morphology of Electrodeposited Nickel Coatings

Electrodeposition from this compound electrolytes produces coatings with distinct microstructural and morphological characteristics. nmfrc.org These electrolytes are considered a viable alternative to traditional nickel sulfamate (B1201201) solutions for producing coatings with similar deposit structures and properties. nmfrc.orgresearchgate.net The morphology of the nickel deposit is significantly influenced by the electrolyte composition and deposition conditions. nmfrc.org Generally, nickel coatings deposited from methanesulfonate baths exhibit a crystalline structure. nmfrc.orgresearchgate.net For example, Ni-Co alloy coatings from methanesulfonate electrolytes have a crystalline structure that is considerably more distorted compared to the pure metals. researchgate.net The surface morphology of nickel deposits from methanesulfonate solutions is characterized by elongated, sharp-edged grains that form agglomerates. researchgate.net

The initial stages of nickel deposition from a methanesulfonate bath onto a substrate like copper are characterized by epitaxial growth. nmfrc.orgresearchgate.net Scanning Electron Microscopy (SEM) images reveal that thin nickel coatings grow epitaxially, following an instantaneous growth process where the deposit replicates the crystal structure of the copper substrate. nmfrc.orgresearchgate.net Evidence of twins or stacking faults in the initial nickel layer likely originates from defects present in the copper substrate. nmfrc.org

As the deposit thickness increases, the growth mechanism transitions from an instantaneous to a progressive process. nmfrc.orgresearchgate.net After a thickness of approximately 1 to 4 µm, the influence of the underlying substrate diminishes, and the deposit's structure becomes primarily dictated by the plating electrolyte composition and deposition parameters. nmfrc.org This stage is marked by the development of faceting and a platelet-like morphology. nmfrc.org With continued deposition, the nickel grains coalesce and grow, eventually reaching sizes of about 1 to 3 µm in the bulk deposit. nmfrc.org

Deposition parameters play a critical role in controlling the microstructure and grain morphology of nickel coatings from methanesulfonate electrolytes. nmfrc.orgnih.gov Key parameters include current density, electrolyte pH, and temperature. nmfrc.orgnih.govcetjournal.it

The structure of thick nickel coatings is heavily influenced by the chemistry of the plating solution, pH, and temperature, which can lead to inhibited growth. nmfrc.org While the crystallographic structures of coatings from both methanesulfonate and sulfamate baths can be identical, often showing a (100) orientation, the grain size may differ. nmfrc.org

Current density, in particular, has a significant effect. nih.govtubitak.gov.tr For Ni-Co alloys deposited from methanesulfonate electrolytes, the deposition current density, in addition to the alloy composition, strongly influences the structure and properties. researchgate.net In the case of Ni-Fe alloy deposition, increasing the current density up to 1 A/dm² leads to a higher iron content in the alloy, which in turn affects the microstructure. semanticscholar.org For pure nickel coatings from other bath types, it has been observed that nodule size increases with increasing deposition current density, suggesting a change in the growth mechanism. nih.gov Conversely, grain refinement is often seen with decreasing current density. nih.gov The weak buffer properties of methanesulfonate electrolytes can lead to the formation of hydroxide (B78521) compounds in the near-electrode space, which adsorb at crystallite boundaries, complicating dislocation yield and crystallite growth, resulting in deposits with increased microhardness. researchgate.net

Table 2: Effect of Deposition Parameters on Nickel Electrodeposits

| Parameter | Influence on Microstructure | Source |

|---|---|---|

| Deposit Thickness | Transitions from epitaxial growth to growth influenced by bath chemistry; grain coalescence and growth at higher thicknesses. | nmfrc.orgresearchgate.net |

| Current Density | Affects grain size, nodule size, and alloy composition. Higher density can lead to larger nodules but also finer grains in some systems. | researchgate.netnih.gov |

| Electrolyte pH & Temperature | Influences growth inhibition and final deposit structure. | nmfrc.org |

| Electrolyte Type (Anion) | Affects growth inhibition and can lead to formation of hydroxide compounds that refine grain structure. | nmfrc.orgresearchgate.net |

Characterization of Nickel-Based Composite Coatings

Composite coatings can be produced by incorporating a non-metallic dispersed phase into a nickel matrix from a methanesulfonate electrolyte. researchgate.netresearchgate.net This incorporation leads to significant changes in the coating's structure and properties. researchgate.netresearchgate.net The use of methanesulfonate electrolytes for composite deposition is advantageous, as they can yield deposits with a higher content of embedded particles compared to traditional sulfate (B86663) baths. researchgate.netresearchgate.netvhht.dp.ua

Fine particles of titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂) can be successfully co-deposited with nickel from methanesulfonate suspension electrolytes. researchgate.netresearchgate.netfunctmaterials.org.ua The content of the dispersed phase within the nickel matrix is influenced by factors such as the particle concentration in the electrolyte and the applied current density. researchgate.netfunctmaterials.org.ua

For Ni-TiO₂ composites, the titanium dioxide content in the coating increases as its concentration in the suspension is raised and as the current density is decreased. researchgate.netfunctmaterials.org.ua Similarly, the concentration of ZrO₂ particles in the bath affects their content in the final Ni-ZrO₂ coating. researchgate.netresearchgate.net Studies on iron-based composites from methanesulfonate baths show that the kinetics of ZrO₂ particle co-deposition follows Guglielmi's model, which describes a two-step adsorption process. ifa.md The methanesulfonate electrolyte demonstrates better aggregative stability for the dispersed particles compared to sulfate electrolytes, resulting in a higher concentration of non-metallic particles in the coating. researchgate.netresearchgate.net

Table 3: Factors Affecting Dispersed Phase Incorporation

| Factor | Effect on Particle Content in Coating | Dispersed Phase | Source |

|---|---|---|---|

| Increasing Particle Concentration in Bath | Increases | TiO₂, ZrO₂ | vhht.dp.uafunctmaterials.org.ua |

| Increasing Current Density | Decreases | TiO₂ | researchgate.netfunctmaterials.org.ua |

The incorporation of ceramic particles like TiO₂ and ZrO₂ into the nickel matrix induces notable structural changes. researchgate.netresearchgate.netresearchgate.net A primary effect is the refinement of the metal matrix grains; the crystallite size of the composite is typically smaller than that of pure nickel deposited under similar conditions. researchgate.netfunctmaterials.org.uaresearchgate.net This grain refinement is a result of the dispersed particles inhibiting the growth of nickel crystallites during electrocrystallization. functmaterials.org.ua

X-ray diffraction (XRD) studies confirm these structural modifications. functmaterials.org.uaresearchgate.net For Ni-TiO₂ composites, a slight decrease in the crystallite size of the nickel matrix is observed. functmaterials.org.uaresearchgate.net The presence of the dispersed TiO₂ phase on the grain surfaces is also recorded. functmaterials.org.ua For Fe-ZrO₂ composites from a methanesulfonate bath, the pure iron matrix exhibits a nano-crystalline structure, and the insertion of zirconia particles leads to dispersion strengthening. ifa.md These structural changes, particularly grain refinement and increased lattice distortion, are directly linked to enhancements in the mechanical properties of the coatings, such as increased microhardness and internal stresses. researchgate.netresearchgate.netresearchgate.net

Crystallization Behavior of this compound and Its Hydrates

This compound exhibits a pronounced tendency to crystallize from aqueous solutions with varying amounts of water molecules, forming a series of distinct hydrates. rsc.orgrsc.org The specific hydrate that forms is highly dependent on the conditions of crystallization, such as temperature and the concentration of methanesulfonic acid (MSA) in the solution. rsc.orgacs.org Research into the solid-liquid phase equilibria of the nickel(II) methanesulfonate–water system has identified several stable crystalline hydrate phases, including a dodecahydrate (12H₂O), a hexahydrate (6H₂O), and a tetrahydrate (4H₂O). acs.orgcolab.ws

Studies have shown that higher hydrates, which incorporate a larger number of water molecules into their crystal structure, tend to form at lower temperatures. rsc.orgrsc.org These higher hydrates generally exhibit lower solubility compared to the lower hydrates that are stable at higher temperatures. rsc.orgrsc.org This characteristic behavior allows for the recovery of this compound from solution by cooling, which can trigger the precipitation of a less soluble, highly hydrated form. rsc.org

The phase stability of these hydrates in the presence of methanesulfonic acid has also been systematically investigated. At a constant temperature of 298.15 K (25 °C), the dodecahydrate is the stable solid phase in equilibrium with saturated solutions ranging from non-acidic (0 wt% MSA) up to approximately 20 wt% MSA. acs.org As the acidity increases, a phase transition occurs. In solutions containing between 20 and 40 wt% MSA, the hexahydrate becomes the stable solid phase. acs.org The tetrahydrate is also noted, particularly in the context of its structural similarity to cobalt methanesulfonate tetrahydrate. acs.org The dodecahydrate melts congruently at 303.5 K (30.35 °C). acs.org

The crystal structure of nickel(II) methanesulfonate dodecahydrate (Ni(CH₃SO₃)₂·12H₂O) has been determined and is isostructural with the dodecahydrates of magnesium and zinc methanesulfonate. acs.orgresearchgate.netacs.org These crystals belong to the trigonal system with the space group R-3. researchgate.netacs.orgresearchgate.net The structure consists of a central nickel(II) ion coordinated by six water molecules to form a hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺. The methanesulfonate anions and the remaining six water molecules of crystallization are located in the crystal lattice but are not directly coordinated to the metal center. researchgate.netuu.nl

Below are data tables summarizing the identified hydrates and the crystallographic parameters for the dodecahydrate.

Table 1: Identified Hydrates of this compound

| Hydrate Formula | Common Name | Conditions of Stability (at 298.15 K) |

|---|---|---|

| Ni(CH₃SO₃)₂·12H₂O | Dodecahydrate | Stable in solutions with 0-20 wt% methanesulfonic acid. acs.org |

| Ni(CH₃SO₃)₂·6H₂O | Hexahydrate | Stable in solutions with 20-40 wt% methanesulfonic acid. acs.org |

| Ni(CH₃SO₃)₂·4H₂O | Tetrahydrate | Mentioned as isostructural with Co(CH₃SO₃)₂·4H₂O. acs.org |

Table 2: Crystallographic Data for Nickel(II) Methanesulfonate Dodecahydrate (Ni(CH₃SO₃)₂·12H₂O) Data based on isostructural compounds and confirmed by single crystal data (CCDC 2207757). acs.orgresearchgate.netacs.orgresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R-3 |

Analytical Techniques in Nickel Methanesulfonate Research

Spectroscopic Methods for Characterization

Spectroscopic methods are indispensable for analyzing the physical and chemical properties of materials at atomic and molecular levels. In the context of nickel methanesulfonate (B1217627), these techniques are crucial for understanding the structure and composition of electrodeposited nickel.

X-ray Diffraction (XRD) for Structural Analysis

X-ray Diffraction (XRD) is a primary technique used to determine the crystallographic structure of materials. In the study of nickel electrodeposited from methanesulfonate solutions, XRD is employed to identify the crystal phases, preferred orientation, and grain size of the resulting coating.

Research comparing nickel deposits from methanesulfonate and sulfamate (B1201201) electrolytes has utilized XRD to confirm their crystallographic structures. nmfrc.org Studies have shown that nickel coatings produced from both types of electrolytes can be identical in structure. For instance, XRD measurements on bulk deposits (thicker than 25 µm) revealed that coatings from both methanesulfonate and sulfamate baths exhibited a strong preferred (100) orientation. nmfrc.org This indicates that despite differences in the electrolyte anion (methanesulfonate vs. sulfamate), the fundamental crystal structure of the deposited nickel can be the same. The technique involves directing X-rays at the sample and measuring the scattering angles to determine the atomic arrangement.

Table 1: XRD Findings for Nickel Deposits

| Parameter | Finding | Source(s) |

|---|---|---|

| Crystallographic Structure | Identical for coatings from methanesulfonate and sulfamate electrolytes | nmfrc.org |

| Preferred Orientation | Strong (100) orientation observed in bulk deposits | nmfrc.org |

| Application | Confirmation of crystal structure and comparison of deposits | nmfrc.org |

Scanning Electron Microscopy (SEM) for Surface Morphology

SEM analysis has been used to compare the morphological evolution of nickel deposits from methanesulfonate solutions with those from traditional sulfamate baths. nmfrc.org Observations show that as the nickel deposit grows, its structure becomes more influenced by the plating electrolyte's composition. For deposits from methanesulfonate solutions, a morphology characterized by faceting and platelet-like structures develops. nmfrc.org Over time, these nickel grains coalesce and grow, reaching sizes of approximately 1 to 3 µm in the bulk deposit. nmfrc.org These morphological details are critical for understanding the mechanical and physical properties of the coating.

Energy Dispersive X-ray Analysis (EDX/EDS) for Elemental Composition

Energy Dispersive X-ray Analysis (EDX or EDS), often coupled with SEM, is an analytical technique used for the elemental characterization of a sample. wikipedia.orgmyscope.trainingjeolusa.com It works by detecting the characteristic X-rays emitted from a sample when it is bombarded by the electron beam of an SEM. wikipedia.orgjeolusa.com Each element emits X-rays at unique energy levels, allowing for the identification and quantification of the elements present. wikipedia.orgmyscope.training

In the study of nickel methanesulfonate, EDX is used to confirm the elemental purity of the nickel deposits and to detect any contaminants that may have been incorporated from the electrolyte or additives. This analysis provides a qualitative and semi-quantitative assessment of the elemental composition, ensuring the integrity of the deposited nickel layer. jeolusa.com The technique is essential for quality control and for studying the effects of plating parameters on the final composition of the coating.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. surfacesciencewestern.comyoutube.com XPS is used to analyze the surface chemistry of materials, which is particularly important for understanding corrosion, catalysis, and adhesion. dntb.gov.ua